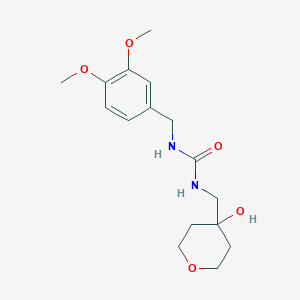

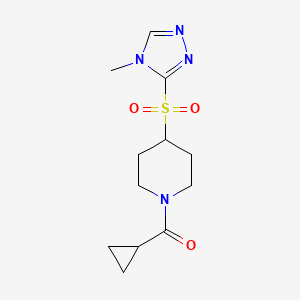

![molecular formula C22H14F4N2O2S B2486968 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 1291844-64-8](/img/structure/B2486968.png)

4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide involves multistep reactions, typically starting from basic building blocks like pyrroles and thiophenes. One approach could involve nucleophilic substitution reactions, followed by condensation processes to introduce various substituents, such as fluorophenyl groups. These methods offer a pathway to derive complex molecules with specific functional groups necessary for further chemical modifications and applications (Schroeder et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

Research on related compounds, such as those involving thiophene and pyrrole derivatives, has primarily focused on the synthesis and characterization of novel polymeric materials. For example, studies have explored the synthesis of new aromatic polyamides containing ether and bulky fluorenylidene groups, which are notable for their solubility in organic solvents and high thermal stability, making them suitable for advanced material applications (Hsiao, Yang, & Lin, 1999). Similarly, ortho-linked polyamides based on bis(ether-carboxylic acid) derived from aromatic compounds have been synthesized, displaying useful levels of thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Electrochromic and Conductive Properties

The copolymerization of thiophene and pyrrole derivatives has been investigated to enhance the electrochromic properties of conducting polymers. For instance, a copolymer involving 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole showed multiple color changes upon oxidation and reduction, indicating potential for electrochromic devices (Türkarslan et al., 2007).

Antimicrobial and Antipathogenic Studies

Research has also extended to the antimicrobial and antipathogenic activities of thiourea derivatives, where compounds with fluorophenyl groups demonstrated significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications of related compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-3-pyrrol-1-yl-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F4N2O2S/c23-15-5-3-14(4-6-15)18-13-31-20(19(18)28-11-1-2-12-28)21(29)27-16-7-9-17(10-8-16)30-22(24,25)26/h1-13H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMMUNFQMAXZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

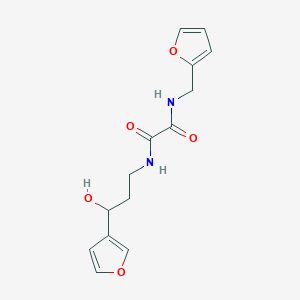

![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)

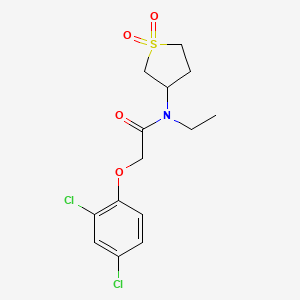

![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)

![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2486900.png)

![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)